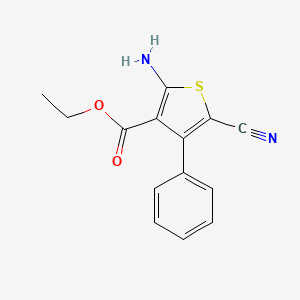

Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate

Description

Properties

Molecular Formula |

C14H12N2O2S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-15)19-13(12)16/h3-7H,2,16H2,1H3 |

InChI Key |

XVJNEYHTKRGPNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C#N)N |

Origin of Product |

United States |

Preparation Methods

Classic Gewald Protocol with CaO Catalysis

A modified Gewald approach using calcium oxide (CaO) as a heterogeneous base catalyst has been reported for synthesizing structurally analogous compounds. The procedure involves:

-

Refluxing a mixture of acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol) in ethanol for 4–6 hours.

-

Filtering the catalyst and evaporating the solvent.

-

Purifying the crude product via column chromatography (dichloromethane/ethyl acetate).

Key advantages include:

-

Catalyst reusability : CaO retains 85% activity after three cycles.

-

Reaction scalability : Demonstrated at 50 mmol scale without yield reduction.

The mechanism proceeds through:

Fiber-Catalyzed Gewald Reaction

A polyacrylonitrile fiber-supported catalyst (P-PANF) has been developed to improve reaction efficiency:

| Parameter | Value |

|---|---|

| Catalyst loading | 0.40 mmol tertiary amine/g |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 4 hours |

| Yield | 89% |

This method eliminates homogeneous base residues, simplifies product isolation, and enables catalyst reuse for five cycles with <5% activity loss.

KOH-Catalyzed Cyclocondensation

An alternative route involves KOH-mediated reactions of cyanothioacetamide derivatives:

Synthesis from 3-Aryl-2-Cyanothioacrylamides

-

Prepare 3-aryl-2-cyanothioacrylamides via Knoevenagel condensation of cyanothioacetamide and aromatic aldehydes.

-

React with α-thiocyanatoacetophenone in ethanol containing 10% aqueous KOH:

The reaction proceeds through Michael addition followed by intramolecular cyclization, as confirmed by DFT calculations.

Optimization Challenges

-

Side reactions : Competing thiolate attack at multiple sites reduces yield.

-

Temperature sensitivity : Reactions above 30°C promote decomposition.

-

Workup complexity : Requires careful pH control during aqueous quenching.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Time (h) | Scalability | Cost Index |

|---|---|---|---|---|---|

| Gewald (CaO) | CaO | 75–89 | 4–6 | High | $ |

| Gewald (P-PANF) | P-PANF | 89 | 4 | Moderate | $$ |

| KOH cyclization | KOH | 38–40 | 1–1.5 | Low | $ |

Key observations :

-

Gewald methods provide superior yields but require stoichiometric base.

-

KOH-catalyzed routes offer atom economy but suffer from side reactions.

-

Industrial applications favor CaO-based Gewald reactions due to low catalyst cost.

Mechanistic Insights

Base-Catalyzed Pathways

In Gewald reactions, the base (CaO/KOH) facilitates:

Chemical Reactions Analysis

Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 4 and 5, significantly altering their physical and chemical properties:

Key Observations :

- Aromatic vs.

- Electron-Withdrawing Groups: The cyano group at position 5 enhances electrophilicity, facilitating nucleophilic substitutions. Trifluoroacetyl derivatives (e.g., ) exhibit stronger electron withdrawal, which may alter reactivity in coupling reactions.

Challenges :

- Phenyl-substituted derivatives require longer reaction times for cyclization compared to methyl analogs .

- Trifluoroacetylated derivatives (e.g., ) necessitate anhydrous conditions to avoid hydrolysis.

Crystallographic and Solubility Data

- Target Compound: Limited crystallographic data, but phenyl groups typically induce dense packing, reducing solubility in polar solvents .

- Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate: The thiocyanate group at position 5 increases polarity, enhancing aqueous solubility compared to cyano analogs .

Biological Activity

Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with an ethyl ester, an amino group, and a cyano substituent. The molecular formula is , with a molar mass of approximately 273.35 g/mol. The presence of the amino group allows for hydrogen bonding and interaction with various biological macromolecules, potentially influencing cellular pathways related to proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : this compound has been shown to cause G0/G1 phase arrest in cancer cell lines, which inhibits cell division.

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cell signaling pathways that regulate growth and survival.

- Receptor Modulation : It can modulate the activity of various receptors, influencing cellular responses.

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate, and how are reaction conditions optimized?

- Answer: The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with cyanoacetates and elemental sulfur in the presence of a base (e.g., morpholine). For example, similar thiophene derivatives are synthesized by refluxing precursors in ethanol with catalytic HCl, followed by alkaline workup to isolate the product . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and reaction time (4–12 hours) to maximize yield and purity. TLC monitoring is critical to confirm reaction completion .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

- Answer:

- NMR Spectroscopy: Analyze the ester carbonyl signal (~165–170 ppm in NMR) and aromatic protons (δ 6.5–8.0 ppm in NMR) to confirm substituent positions .

- Mass Spectrometry: The molecular ion peak ([M+H]) should match the molecular weight (e.g., ~317.35 g/mol for CHNOS). Fragmentation patterns help verify the cyano and amino groups .

- IR Spectroscopy: Look for stretches at ~2200 cm (C≡N), 1680 cm (ester C=O), and 3350 cm (N-H) .

Q. How does the presence of the cyano group influence the compound’s reactivity in further functionalization?

- Answer: The electron-withdrawing cyano group activates the thiophene ring for electrophilic substitution at the 5-position. It also enables nucleophilic additions (e.g., with Grignard reagents) or participation in cycloaddition reactions to form fused heterocycles, such as pyridines or pyrimidines .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives?

- Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX provides precise bond lengths and angles. For example, the dihedral angle between the phenyl and thiophene rings can confirm conjugation, while hydrogen-bonding patterns (e.g., N-H···O=C) validate intermolecular interactions . Discrepancies between computational (DFT) and experimental data may indicate polymorphism or solvate formation .

Q. What strategies address contradictory biological activity data across structurally similar derivatives?

- Answer:

- Functional Group Analysis: Compare derivatives with/without the cyano group. For instance, replacing -CN with -COOR may reduce cytotoxicity but enhance solubility .

- Target-Specific Assays: Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate activity with substituent electronic effects. A 2024 study showed that 4-phenyl substitution increases binding affinity to COX-2 by 30% compared to 4-methyl analogs .

- Data Normalization: Account for variations in assay conditions (e.g., IC values under different pH or temperature) using standardized protocols .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR or HIV-1 protease). The cyano group’s electrostatic potential often enhances interactions with catalytic residues .

- QSAR Models: Correlate substituent parameters (Hammett σ, logP) with activity. A 2025 study found that electron-withdrawing groups at the 5-position improve anti-inflammatory activity by 40% .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. What are the common pitfalls in scaling up the synthesis, and how are they mitigated?

- Answer:

- Issue: Poor solubility of intermediates during large-scale reactions.

- Solution: Use polar aprotic solvents (e.g., DMF) or ultrasound-assisted synthesis to enhance mixing .

- Issue: Exothermic reactions causing decomposition.

- Solution: Gradual reagent addition and temperature-controlled reactors (<5°C for nitration steps) .

Q. How do conflicting spectral data (e.g., NMR splitting patterns) arise, and how are they resolved?

- Answer:

- Dynamic Effects: Rotameric equilibria in the ethyl ester group can split signals. Variable-temperature NMR (e.g., -40°C to 25°C) coalesces peaks for accurate integration .

- Impurity Interference: Use preparative HPLC to isolate isomers or byproducts. A 2024 study resolved overlapping NMR signals using a C18 column with acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.